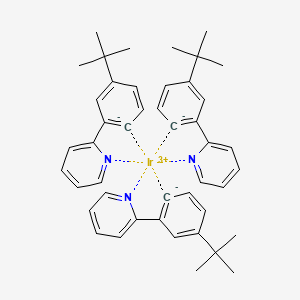
Tris(2-(3-tert-butylphenyl)pyridine)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(3-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride with 2-(3-tert-butylphenyl)pyridine ligands in the presence of a base . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-(3-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions may result in new iridium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(2-(3-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which Tris(2-(3-tert-butylphenyl)pyridine)iridium exerts its effects involves the interaction of the iridium center with various molecular targets. In photoredox catalysis, the compound absorbs light and undergoes a photoinduced electron transfer process, generating reactive intermediates that drive the catalytic reactions . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules and emit light upon excitation, allowing for imaging and detection .
Vergleich Mit ähnlichen Verbindungen
Tris(2-(3-tert-butylphenyl)pyridine)iridium can be compared with other similar compounds such as Tris(2-phenylpyridine)iridium and Tris(2-(4,6-difluorophenyl)pyridine)iridium . These compounds share similar structures but differ in the substituents on the pyridine ligands. The presence of the tert-butyl group in this compound enhances its stability and photophysical properties, making it unique among its counterparts .
List of Similar Compounds
- Tris(2-phenylpyridine)iridium
- Tris(2-(4,6-difluorophenyl)pyridine)iridium
- Tris(2-(p-tolyl)pyridine)iridium
Eigenschaften
Molekularformel |
C45H48IrN3 |
|---|---|
Molekulargewicht |
823.1 g/mol |
IUPAC-Name |
2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
SHKJZNUTHOXNND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
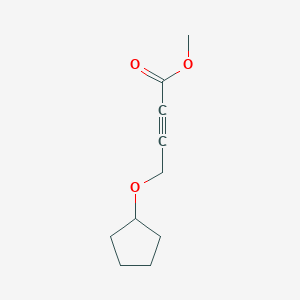

![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)

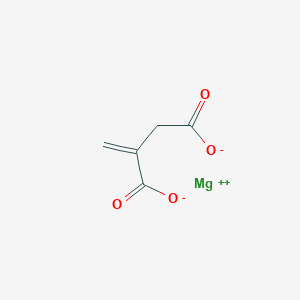
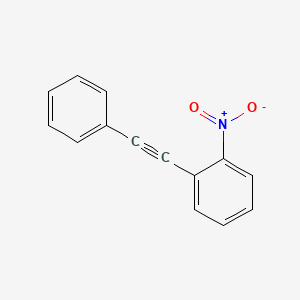


![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
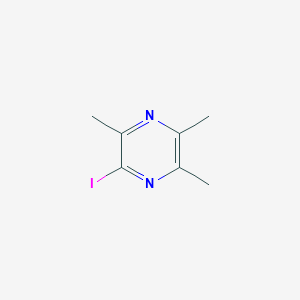
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
